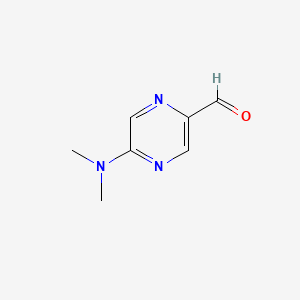

5-(Dimethylamino)pyrazine-2-carbaldehyde

Description

Contextualization within the Pyrazine (B50134) Family of Heterocycles

Pyrazines are a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. uni.lu They are found in a variety of natural products and are known for their diverse biological activities. mdpi.com The pyrazine ring is considered electron-deficient due to the presence of the two electronegative nitrogen atoms, which influences its chemical reactivity. youtube.com Electrophilic substitution on the pyrazine ring is generally difficult, while nucleophilic substitution is more favorable, particularly at positions activated by electron-withdrawing groups. youtube.com

The introduction of substituents onto the pyrazine ring can significantly modify its properties. The dimethylamino group in 5-(dimethylamino)pyrazine-2-carbaldehyde is a strong electron-donating group, which can influence the electron density of the pyrazine ring and its reactivity in chemical reactions. nih.gov

Significance of Pyrazine Carbaldehydes as Versatile Synthetic Precursors

Pyrazine carbaldehydes, in general, are highly valuable intermediates in organic synthesis. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. This reactivity allows for the elaboration of the pyrazine core into more complex molecular architectures. researchgate.net The presence of the aldehyde group on the electron-deficient pyrazine ring can also influence its reactivity, making it a key component in the synthesis of various biologically active molecules and functional materials. nih.gov

Overview of Academic Research Perspectives on this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential for academic and industrial research. The combination of an electron-donating dimethylamino group and an electron-withdrawing carbaldehyde group on the pyrazine ring creates a "push-pull" electronic system. Such systems are of great interest in the development of novel dyes, nonlinear optical materials, and molecular sensors.

The primary research interest in this compound lies in its utility as a synthetic intermediate. The aldehyde functionality can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse library of substituted pyrazines. These derivatives could be screened for potential applications in medicinal chemistry, as pyrazine-containing compounds have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. mdpi.comnih.gov Furthermore, the unique electronic properties conferred by the substituent pattern could be exploited in the design of novel materials with specific photophysical or electronic characteristics.

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)pyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10(2)7-4-8-6(5-11)3-9-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBUHWXYSOLFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 Dimethylamino Pyrazine 2 Carbaldehyde

Nucleophilic and Electrophilic Transformations at the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions and redox transformations. The electrophilic carbon atom of the carbonyl is susceptible to attack by a wide range of nucleophiles, while the aldehyde group as a whole can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

The aldehyde functionality of 5-(Dimethylamino)pyrazine-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reactivity is a cornerstone for synthesizing more complex heterocyclic systems and molecular scaffolds.

Similarly, reactions with hydrazines and their derivatives (e.g., hydrazine (B178648) hydrate, phenylhydrazine) yield the corresponding hydrazones. These reactions are fundamental in creating new C-N bonds and are often used to generate ligands for coordination chemistry or as intermediates for further cyclization reactions.

Table 1: Examples of Condensation Reactions

| Reactant | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Typically requires mild acid or base catalysis in a suitable solvent like ethanol (B145695) or methanol (B129727). |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Often carried out in an alcoholic solvent, sometimes with heating. |

| This compound | Substituted Hydrazines (R-NH-NH₂) | Substituted Hydrazone | Reaction conditions are similar to those with hydrazine. |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgbas.bg For this compound, this reaction provides a powerful method for C-C bond formation, leading to the synthesis of α,β-unsaturated products. wikipedia.org

The active methylene compound is deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazine (B50134) aldehyde. Subsequent elimination of a water molecule yields the final condensed product. wikipedia.orgnih.gov This strategy is widely used to synthesize intermediates for pharmaceuticals and functional materials. nih.gov

Table 2: Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst | Product Type |

|---|---|---|

| Malononitrile | Weak base (e.g., Piperidine) | 2-((5-(Dimethylamino)pyrazin-2-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Weak base (e.g., Piperidine) | Ethyl 2-cyano-3-(5-(dimethylamino)pyrazin-2-yl)acrylate |

| Diethyl Malonate | Weak base (e.g., Piperidine) | Diethyl 2-((5-(dimethylamino)pyrazin-2-yl)methylene)malonate |

The aldehyde group of this compound is readily manipulated through oxidation and reduction reactions, providing access to other important functional groups.

Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid, 5-(dimethylamino)pyrazine-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For instance, potassium permanganate (B83412) in an aqueous medium is an effective reagent for this purpose. This resulting carboxylic acid is a versatile intermediate, for example, in the synthesis of amides and esters. Studies have reported the synthesis of 5-aroylpyrazine-2-carboxylic acid derivatives through homolytic aroylation, highlighting the utility of the carboxylic acid function on the pyrazine ring. nih.gov

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-(dimethylamino)pyrazin-2-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are typically employed for this conversion. This reaction provides a route to pyrazine-containing alcohols, which can be used in further synthetic applications, such as ether or ester formation.

Table 3: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 5-(Dimethylamino)pyrazine-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (5-(Dimethylamino)pyrazin-2-yl)methanol |

Reactivity of the Pyrazine Ring System in this compound

The pyrazine ring is an aromatic, π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. um.edu.myresearchgate.net This inherent electron deficiency significantly influences its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. youtube.comresearchgate.net The substituents on the ring—the electron-donating dimethylamino group and the electron-withdrawing carbaldehyde group—further modulate this reactivity.

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult. The two nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. youtube.comresearchgate.net Furthermore, electrophiles can coordinate with the lone pair of electrons on the nitrogen atoms, leading to further deactivation. youtube.com

However, the presence of a strongly activating, electron-donating group like the dimethylamino group can facilitate EAS. The dimethylamino group directs electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amino group are occupied by a nitrogen atom and the C-6 position. The position para to the amino group is the C-2 position, which bears the aldehyde. Conversely, the aldehyde group is a deactivating group that would direct incoming electrophiles to the meta position (C-5), which is already substituted.

Given these competing effects, electrophilic aromatic substitution on this compound is not a common reaction pathway and would likely require harsh conditions. If substitution were to occur, it would most likely be directed to the C-6 position, which is ortho to the activating dimethylamino group and meta to the deactivating aldehyde group.

The electron-deficient nature of the pyrazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). youtube.comnih.gov This reactivity is enhanced by the presence of the electron-withdrawing carbaldehyde group. The typical mechanism for SNAr is a two-step addition-elimination process. nih.govyoutube.com A nucleophile attacks an electron-poor carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequently, a leaving group is expelled, restoring the aromaticity of the ring.

In this compound, there are no conventional leaving groups like halogens on the ring. However, under certain conditions, nucleophilic substitution could potentially occur, particularly if a suitable leaving group were present at the C-3 or C-6 positions. The development of modern catalytic systems has expanded the scope of SNAr reactions to include substrates without strong electron-withdrawing groups, sometimes proceeding through a concerted mechanism (cSNAr). nih.gov While specific examples for this exact molecule are scarce, the general reactivity pattern of substituted pyrazines suggests that pathways for nucleophilic substitution are plausible, especially in the synthesis of derivatives where a halogen is first introduced onto the ring.

Functionalization and Modification of Peripheral Substituents

The peripheral dimethylamino and aldehyde groups of this compound are amenable to a variety of chemical modifications, allowing for the fine-tuning of the molecule's steric and electronic properties.

The dimethylamino group, a strong electron-donating substituent, significantly influences the reactivity of the pyrazine ring. While direct modification of this group is less common, demethylation to the corresponding primary amine, 5-aminopyrazine-2-carbaldehyde, can be achieved under specific conditions, potentially involving oxidizing agents or photochemical methods. The resulting primary amine opens up a plethora of synthetic possibilities, including diazotization followed by substitution, or condensation with various electrophiles to introduce new functional groups.

The aldehyde functionality is the primary site for a wide array of chemical transformations. Standard aldehyde chemistry, such as oxidation to the corresponding carboxylic acid (5-(dimethylamino)pyrazine-2-carboxylic acid) or reduction to the alcohol (5-(dimethylamino)pyrazin-2-yl)methanol), can be readily accomplished using conventional reagents. Furthermore, the aldehyde group can participate in olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce carbon-carbon double bonds. It can also undergo condensation with active methylene compounds, a key step in the synthesis of various heterocyclic systems.

Construction of Fused and Polycyclic Systems Utilizing this compound as a Building Block

The strategic placement of the aldehyde and the nitrogen atoms in the pyrazine ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Synthesis of Pyrrolo[1,2-a]pyrazines and Related Heterocycles

The synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold can be achieved through various strategies, often involving the reaction of a pyrazine derivative with a suitable C2-synthon. A common approach involves the Tschitschibabin reaction, where a 2-aminomethylpyrazine (B151696) derivative reacts with an α-halocarbonyl compound. In the context of this compound, this would necessitate prior modification of the aldehyde group.

A more direct route involves the reaction of 2-formylpyrazines with α-amino acids or their derivatives. For instance, the condensation of this compound with an α-amino acid ester would lead to the formation of an intermediate imine, which can then undergo intramolecular cyclization to afford the desired pyrrolo[1,2-a]pyrazine core. The electron-donating dimethylamino group is expected to facilitate the initial nucleophilic attack on the aldehyde and potentially influence the regioselectivity of the cyclization process.

Another approach involves the reaction of 2-halomethylpyrazines with pyrrole (B145914) derivatives. While this does not directly utilize the aldehyde functionality, it highlights a common strategy for accessing this fused system that could be adapted.

| Starting Material | Reagent | Product | Reference |

| 2-Formylpyrrole-based enaminones | Ammonium acetate | 4-Substituted pyrrolo[1,2-a]pyrazines | mdpi.com |

| N-allenylpyrrole-2-carbaldehydes | Phenylhydrazine | Phenylaminopyrrolo[1,2-a]pyrazinium salts | researchgate.net |

| 2-(Trichloroacetyl)pyrrole | Chloroacetone, Amines | Pyrrolopyrazinone analogs | mdpi.com |

This table presents general methods for the synthesis of pyrrolo[1,2-a]pyrazines, which can be conceptually applied to derivatives of this compound.

Formation of Pteridine (B1203161) and Imidazo[1,2-a]pyrazine (B1224502) Derivatives

The construction of pteridine and imidazo[1,2-a]pyrazine ring systems from this compound is a well-established strategy.

Pteridines, which are pyrazino[2,3-d]pyrimidine derivatives, are commonly synthesized by the condensation of a 2,3-diaminopyrazine (B78566) with a 1,2-dicarbonyl compound. However, an alternative approach involves the reaction of a pyrazine derivative bearing vicinal amino and carbonyl functionalities with a suitable nitrogen-containing reagent. In the case of this compound, this would typically involve the introduction of an amino group at the C3 position. The resulting 3-amino-5-(dimethylamino)pyrazine-2-carbaldehyde can then be cyclized with reagents like guanidine (B92328) or thiourea (B124793) to furnish the pteridine ring system.

The synthesis of imidazo[1,2-a]pyrazines from 2-aminopyrazines and α-halocarbonyl compounds is a classical method. To utilize this compound, it would first need to be converted to a 2-aminopyrazine (B29847) derivative. A more direct route involves a three-component reaction between a 2-aminopyrazine, an aldehyde, and an isocyanide, which has been shown to be an efficient method for the synthesis of imidazo[1,2-a]pyrazines. scispace.com In this scenario, this compound could potentially serve as the aldehyde component, reacting with a 2-aminopyrazine and an isocyanide to directly afford a substituted imidazo[1,2-a]pyrazine.

| Starting Material | Reagent(s) | Product | Reference |

| 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine (catalyst) | Imidazo[1,2-a]pyrazine derivatives | scispace.com |

This table illustrates a relevant three-component synthesis of imidazo[1,2-a]pyrazines.

Multi-Component Reactions (MCRs) and Cascade Processes Incorporating this compound

Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules. The aldehyde functionality of this compound makes it an excellent candidate for incorporation into such reactions.

Several named MCRs, such as the Ugi and Passerini reactions, utilize aldehydes as one of the key components. The incorporation of this compound into these reactions would allow for the direct introduction of the substituted pyrazine moiety into a diverse range of molecular scaffolds. For example, a Ugi-type reaction involving this compound, an amine, an isocyanide, and a carboxylic acid could generate a library of complex, pyrazine-containing peptidomimetic structures. mdpi.com

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can also be initiated from this compound. For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by an intramolecular cyclization, can lead to the formation of various fused heterocyclic systems in a single synthetic operation. The electron-donating nature of the dimethylamino group can play a crucial role in promoting the initial condensation and influencing the subsequent cyclization pathway. nih.gov

| Reaction Type | Components | Potential Product | General Reference |

| Pseudo-five component reaction | 2 eq. Ethyl acetoacetate, 2 eq. Hydrazine hydrate, Aromatic aldehyde | 4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives | nih.gov |

| Five-component reaction | Dialkylmalonates, Malononitrile/Alkyl cyanoacetate, Aryl aldehydes, Ammonium acetate/Ammonia | 2-Piperidinone derivatives | nih.gov |

This table provides examples of multi-component reactions that utilize aldehydes and could potentially incorporate this compound.

Structural Characterization and Spectroscopic Analysis of 5 Dimethylamino Pyrazine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 5-(Dimethylamino)pyrazine-2-carbaldehyde would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9-10 ppm. The two aromatic protons on the pyrazine (B50134) ring would likely appear as two distinct signals, also in the downfield region (δ 7-9 ppm), with their exact chemical shifts and coupling patterns depending on the electronic effects of the dimethylamino and aldehyde groups. The six protons of the dimethylamino group [-N(CH₃)₂] would be expected to appear as a singlet in the upfield region, likely around δ 3 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically in the range of δ 190-200 ppm. The carbon atoms of the pyrazine ring would resonate in the aromatic region (δ 120-160 ppm), with the carbon attached to the electron-donating dimethylamino group appearing at a more upfield position compared to the carbon attached to the electron-withdrawing aldehyde group. The two methyl carbons of the dimethylamino group would give a single signal in the upfield region of the spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region, and C-N stretching vibrations of the dimethylamino group.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR spectroscopy, would also be useful in characterizing the vibrational modes of the molecule. The pyrazine ring vibrations are often strong in Raman spectra. researchgate.net The symmetric stretching of the pyrazine ring would be a prominent feature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (151.17 g/mol ). biosynth.com Common fragmentation patterns would involve the loss of the aldehyde group (CHO) or a methyl group (CH₃) from the dimethylamino substituent.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₉N₃O). uni.lu Predicted HRMS data for various adducts of this compound is available. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.08183 |

| [M+Na]⁺ | 174.06377 |

| [M-H]⁻ | 150.06727 |

| [M+NH₄]⁺ | 169.10837 |

| [M+K]⁺ | 190.03771 |

| Data sourced from PubChem. uni.lu |

Electronic Absorption and Emission Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Studies

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its photophysical properties.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region. The presence of the pyrazine ring, an aromatic system, will give rise to π-π* transitions. The dimethylamino group, an electron-donating group, and the aldehyde group, an electron-withdrawing group, are in conjugation with the pyrazine ring, which is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyrazine.

Fluorescence Spectroscopy: Many pyrazine derivatives are known to be fluorescent. The introduction of an electron-donating group like the dimethylamino group can enhance fluorescence. The fluorescence emission spectrum would show an emission maximum at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent polarity.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound could be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the planarity of the pyrazine ring and the conformation of the dimethylamino and aldehyde substituents. As of now, there is no publicly available crystal structure for this specific compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results of elemental analysis for this compound would be expected to correspond to its empirical formula, C₇H₉N₃O. This technique serves as a crucial check for the purity and identity of the synthesized compound.

| Element | Theoretical % |

| Carbon (C) | 55.62 |

| Hydrogen (H) | 6.00 |

| Nitrogen (N) | 27.80 |

| Oxygen (O) | 10.58 |

Computational and Theoretical Studies on 5 Dimethylamino Pyrazine 2 Carbaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. asrjetsjournal.org It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For analyzing excited states and predicting electronic spectra, Time-Dependent DFT (TD-DFT) is the standard extension of the method. rsc.org Computational studies on related pyrazine (B50134) derivatives commonly use the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. asrjetsjournal.orgrsc.orgbendola.com

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy state (a stable equilibrium) of a molecule. For 5-(Dimethylamino)pyrazine-2-carbaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

The key structural features for analysis would be the planarity of the pyrazine ring and the orientation of the dimethylamino and carbaldehyde (aldehyde) substituent groups. The rotation around the C-C bond connecting the aldehyde group and the C-N bond connecting the dimethylamino group to the pyrazine ring would be of particular interest. A relaxed potential energy surface (PES) scan is often performed to identify the most stable conformers. researchgate.net

Based on studies of similar heterocyclic aldehydes and pyrazine derivatives, it is expected that the pyrazine ring itself would be largely planar. researchgate.netresearchgate.net The relative orientation of the aldehyde and dimethylamino groups could influence the molecule's dipole moment and intermolecular interactions. The planarity between the pyrazine ring and the C=O group of the aldehyde is crucial for electronic conjugation.

Table 1: Representative Calculated Geometrical Parameters for Related Pyrazine Structures (Note: Data is for related compounds, as specific values for this compound are not available in the cited literature.)

| Parameter | Compound | Method | Calculated Value | Reference |

|---|---|---|---|---|

| C=O Bond Length | Pyrazine-2-carboxamide derivative | DFT | ~1.216 Å | researchgate.net |

| C-N (ring) Bond Length | Pyrazine | - | 1.338 Å | uni.lu |

| C-C (ring) Bond Length | Pyrazine | - | 1.397 Å | uni.lu |

| C-N-C (ring) Angle | Pyrazine | - | 115.65° | uni.lu |

| C-C-N (ring) Angle | Pyrazine | - | 122.175° | uni.lu |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated wavenumbers and intensities can be correlated with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes to specific molecular motions (stretching, bending, etc.). researchgate.net

For this compound, key vibrational modes would include:

C=O stretching of the aldehyde group, typically a strong band in the IR spectrum around 1650-1700 cm⁻¹.

C-H stretching modes of the aromatic ring and the methyl groups.

Pyrazine ring breathing and other ring deformation modes. researchgate.net

C-N stretching for the dimethylamino group.

Theoretical calculations often overestimate vibrational frequencies compared to experimental values due to the neglect of anharmonicity and the use of a harmonic approximation. Therefore, the calculated frequencies are frequently scaled by an empirical factor to improve agreement with experimental data.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, more reactive, and can be more easily excited. nih.gov In molecules with donor-acceptor character, such as this compound (with the electron-donating dimethylamino group and the electron-withdrawing pyrazine/aldehyde system), this gap is particularly important for charge transfer processes.

For this molecule, the electron density of the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the pyrazine ring. Conversely, the LUMO density would likely be concentrated on the electron-deficient pyrazine ring and the carbaldehyde group. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. In similar pyrazine derivatives, HOMO-LUMO gaps calculated by DFT are typically in the range of 4.2 to 4.9 eV. nih.govmdpi.com

Table 2: Representative FMO Data for a Related Pyrazine Derivative Series (Note: Data from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides)

| Compound Feature | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Highest Stability (least reactive) | -6.84 | -1.91 | 4.93 | nih.govmdpi.com |

| Lowest Stability (most reactive) | -5.77 | -1.56 | 4.21 | nih.govmdpi.com |

Prediction of Electronic and Spectroscopic Properties

Theoretical UV-Vis and Fluorescence Spectra Prediction

TD-DFT calculations are used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.org The calculations provide the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the presence of the electron-donating dimethylamino group and the conjugated π-system of the pyrazine carbaldehyde suggests that it will likely exhibit strong absorption in the UV or visible region. The primary electronic transition would be a π → π* transition, likely with significant intramolecular charge transfer character, moving electron density from the HOMO (donor part) to the LUMO (acceptor part). rsc.org Studies on similar donor-acceptor pyrazine systems show that TD-DFT can accurately predict these absorption bands. researchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which often reveals a shift in the absorption maxima (solvatochromism). materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the stability of molecules. researchgate.net It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.

In this compound, NBO analysis would quantify the electronic delocalization from the lone pair orbitals of the amino nitrogen (nN) and the pyrazine nitrogens into the antibonding π* orbitals of the pyrazine ring and the carbonyl group. These n → π* and π → π* interactions are key to the molecule's electronic structure and stability. researchgate.net This analysis provides a quantitative picture of the electron-donating and -withdrawing effects within the molecule, confirming the charge transfer characteristics suggested by FMO analysis.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in a crystal lattice, governed by a network of non-covalent interactions, dictates the macroscopic properties of the material. Theoretical tools are instrumental in dissecting these complex interactions.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key properties mapped onto the Hirshfeld surface include:

d_norm (Normalized Contact Distance): This property highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts. nih.govresearchgate.net White areas denote contacts around the van der Waals separation.

Shape Index: This descriptor illustrates the shape of the surface, revealing features like the hollows (red regions) and bumps (blue regions) that correspond to atoms acting as hydrogen-bond acceptors or donors, respectively. nih.gov It is particularly effective for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangular patches.

Curvedness: This map helps to identify flat regions of the surface, which are typically associated with planar aromatic rings involved in π-π stacking. nih.gov

For pyrazine derivatives, Hirshfeld analysis often reveals the prevalence of H···H, C···H/H···C, and N···H/H···N contacts. In a study of a related pyrazinecarboxamide derivative, H···H contacts accounted for a significant portion of the total Hirshfeld surface, followed by C···H and π···π stacking interactions. The contribution of each type of interaction can be quantified using 2D fingerprint plots, which provide a summary of the intermolecular contacts over the entire surface. researchgate.net For this compound, one would anticipate significant contributions from contacts involving the aldehyde oxygen and the pyrazine nitrogens, which act as hydrogen bond acceptors.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrazine Derivative. Note: This data is illustrative and based on analyses of similar molecular structures.

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Key Features on Fingerprint Plot |

| H···H | ~30-40% | Large, diffuse region in the middle |

| C···H / H···C | ~15-25% | Distinct "wing-like" features |

| O···H / H···O | ~10-20% | Sharp spikes at short dₑ + dᵢ distances |

| N···H / H···N | ~5-15% | Spikes corresponding to hydrogen bonds |

| C···C (π-π) | ~3-7% | Characteristic region at higher dₑ and dᵢ |

Hydrogen Bonding and π-π Stacking Interaction Characterization

The supramolecular architecture of pyrazine-based compounds is often directed by a combination of hydrogen bonds and π-π stacking interactions.

π-π Stacking Interactions: The aromatic pyrazine ring is capable of engaging in π-π stacking interactions. These interactions are crucial in the packing of many planar aromatic molecules. Theoretical calculations on pyridine, a related heterocycle, have shown that an antiparallel-displaced geometry is the most stable stacking configuration, driven by a balance of electrostatic and dispersion forces. In pyrazine derivatives, these interactions often manifest as columnar stacks in the crystal structure, with interplanar distances typically in the range of 3.3 to 3.8 Å. These stacking motifs can be undermined or complemented by the presence of strong hydrogen bonding.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with a D-A structure like this compound are prime candidates for second- and third-order non-linear optical (NLO) materials. The dimethylamino group serves as a strong electron donor, while the carbaldehyde group acts as an electron acceptor, facilitating intramolecular charge transfer (ICT) across the π-conjugated pyrazine bridge upon excitation.

Theoretical predictions, primarily using Density Functional Theory (DFT), are essential for designing and screening potential NLO chromophores. The key parameter of interest for second-order NLO applications is the first hyperpolarizability (β). DFT calculations allow for the rationalization of the magnitude and symmetry of the NLO response.

Studies on similar D-A pyrazine derivatives have shown that:

The arrangement of donor and acceptor groups significantly influences the NLO response.

The magnitude of the NLO signal is closely related to the energy and intensity of the ICT electronic transition.

The sum-over-states (SOS) approach combined with DFT can effectively rationalize the NLO anisotropies observed experimentally.

The NLO properties are intrinsically linked to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For D-A systems, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is centered on the acceptor. A smaller HOMO-LUMO gap generally correlates with a larger β value and a red-shifted absorption maximum (λ_max).

Table 2: Calculated Electronic and NLO Properties for Representative D-A Chromophores. Note: This table presents typical data ranges for D-A compounds based on theoretical studies and is intended for illustrative purposes.

| Property | Calculation Method | Typical Predicted Value | Significance |

| λ_max (nm) | TD-DFT | 400 - 550 nm | Wavelength of maximum absorption (ICT band) |

| HOMO-LUMO Gap (eV) | DFT (e.g., B3LYP) | 2.0 - 3.5 eV | Indicates ease of intramolecular charge transfer |

| First Hyperpolarizability (β) | DFT | 10s to 1000s (x 10⁻³⁰ esu) | Measures second-order NLO response |

| Dipole Moment (μ) | DFT | 5 - 15 Debye | Relates to molecular polarity and asymmetry |

Molecular Dynamics Simulations (if applicable)

While no specific molecular dynamics (MD) simulations for this compound were found, this technique is highly applicable to understanding its behavior in condensed phases, particularly in biological or solution-based environments. MD simulations model the movement of atoms and molecules over time, providing insights into structural stability, conformational changes, and intermolecular interactions.

For a molecule like this compound, MD simulations could be employed to:

Study Interactions with Proteins: As demonstrated with other pyrazine derivatives, MD simulations can elucidate the binding modes and stability of the compound within the active site of a protein, such as human serum albumin. This is crucial for applications in medicinal chemistry.

Analyze Solvation Effects: Simulate the behavior of the molecule in different solvents to understand how the solvent environment affects its conformation and electronic properties.

Model Self-Assembly: Investigate the initial stages of nucleation and crystal growth by simulating a system with many molecules, observing how they aggregate and form supramolecular assemblies.

The simulations typically use force fields like AMBER or GROMACS to define the potential energy of the system, allowing for the calculation of trajectories that reveal dynamic processes not accessible through static computational methods.

Advanced Applications in Chemical Sciences Through Derivatives of 5 Dimethylamino Pyrazine 2 Carbaldehyde

Role as a Key Building Block for Advanced Organic Synthesis

The reactivity of the aldehyde group and the electronic nature of the pyrazine (B50134) ring make 5-(dimethylamino)pyrazine-2-carbaldehyde a sought-after precursor in sophisticated organic synthesis.

Synthesis of Complex Heterocyclic Scaffolds for Chemical Libraries

The creation of diverse collections of molecules, known as chemical libraries, is fundamental for drug discovery and chemical biology. The structural attributes of this compound make it an ideal starting material for generating complex heterocyclic scaffolds, which form the core of these libraries. tandfonline.com The aldehyde functionality allows for a variety of chemical transformations, including condensations and multicomponent reactions, to build intricate molecular architectures.

For instance, pyrazine derivatives are instrumental in synthesizing other heterocyclic systems like pteridines and pyrido[3,4-b]pyrazines, which have shown utility in various applications, including as sensitizers in dye-sensitized solar cells. researchgate.net The ability to readily form new carbon-nitrogen and carbon-carbon bonds from the aldehyde group is a key feature that synthetic chemists exploit. researchgate.net This reactivity enables the construction of diverse heterocyclic frameworks, which are often considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets. nih.gov

Preparation of Ligands for Coordination Chemistry

The nitrogen atoms within the pyrazine ring of this compound and its derivatives can act as excellent coordination sites for metal ions. This property is harnessed in the preparation of specialized ligands for coordination chemistry. nih.govresearchgate.net These ligands, upon complexing with metals like ruthenium, iron, cobalt, and nickel, form coordination compounds with specific geometries and electronic properties. nih.govrsc.orgacs.org

The resulting metal complexes have found applications in catalysis and as potential therapeutic agents. nih.govacs.org For example, pyrazine-based pincer ligands, which bind to a metal center at three points, create stable complexes that can catalyze reactions like the hydrogenation of carbon dioxide. acs.org The electronic properties of the pyrazine ring, influenced by substituents like the dimethylamino group, can tune the reactivity and stability of the metal complex. rsc.orgrsc.org The aldehyde group can be further modified to create more complex, multidentate ligands, expanding the range of possible coordination compounds and their applications. nih.gov

Development of Functional Materials: Fluorescent Dyes and Chemosensors

Derivatives of this compound are integral to the development of functional materials, particularly fluorescent dyes and chemosensors. The inherent electronic structure of the pyrazine ring system, combined with the electron-donating dimethylamino group, forms a "push-pull" chromophore. This arrangement, where an electron-donating group is conjugated with an electron-accepting group (the pyrazine ring itself can act as a weak acceptor), leads to intramolecular charge transfer (ICT) upon excitation with light. researchgate.net

This ICT process is often associated with strong fluorescence, and the emission properties can be highly sensitive to the surrounding environment. researchgate.net This sensitivity makes these compounds excellent candidates for chemosensors, which can detect the presence of specific ions or molecules by a change in their fluorescent signal. For example, pyrazine derivatives have been designed to act as fluorescent probes. google.comnih.gov The synthesis often involves Knoevenagel condensations using the aldehyde group to extend the conjugated system, thereby tuning the absorption and emission wavelengths. researchgate.net The resulting dyes can be highly emissive and exhibit significant shifts in their emission spectra in response to solvent polarity, a characteristic feature of ICT. researchgate.net

Investigation of Pyrazine Derivatives in Materials Science for Specific Properties (e.g., optical, electronic)

The unique electronic characteristics of pyrazine derivatives make them a focus of investigation in materials science for a range of specific optical and electronic applications. rsc.org The electron-deficient nature of the pyrazine ring allows it to be a key component in creating materials with tailored properties. pharmablock.com

Exploration of Compounds with Non-Linear Optical Properties

A significant area of research is the exploration of pyrazine derivatives for non-linear optical (NLO) applications. NLO materials have properties that change with the intensity of light, enabling applications in technologies like optical switching and frequency conversion. Pyrazine-containing molecules, particularly those with a "push-pull" electronic structure, can exhibit large second- and third-order NLO responses. rsc.orgrsc.org

The this compound framework is a classic example of a donor-acceptor (D-A) system. The dimethylamino group acts as a strong electron donor, while the pyrazine ring and the aldehyde group act as acceptors. This intramolecular charge transfer is a key requirement for high NLO activity. researchgate.netrsc.orgrsc.org Studies have shown that by synthetically modifying this basic structure, for instance by extending the conjugated π-system or by introducing different donor and acceptor groups, the NLO properties can be systematically tuned. researchgate.netrsc.org Researchers have investigated X-shaped pyrazine derivatives and other push-pull chromophores, demonstrating that the arrangement of donor and acceptor groups significantly influences the magnitude and nature of the NLO response. rsc.orgnih.gov

Table 1: Examples of Pyrazine Derivatives and their NLO Properties

| Compound Type | NLO Property Investigated | Key Structural Feature | Finding |

|---|---|---|---|

| X-shaped Pyrazine Derivatives | Second-Order NLO | Isomeric position of donor/acceptor groups | Anisotropy of NLO response is strongly dependent on isomer structure. rsc.org |

| Donor-Acceptor Pyrazine Derivatives | Third-Order NLO | Triphenylamine donors and nitrobenzene (B124822) acceptors | Synergistic effect enhances intramolecular charge transfer and NLO properties. rsc.org |

| Push-Pull Pyrazine Chromophores | Second-Order NLO | Systematically varied π-linkers | Efficiency of ICT and NLO values are affected by the nature of the π-linker. researchgate.net |

Design and Synthesis of Derivatives for Biological Activity Studies (e.g., enzyme inhibition, structure-activity relationship studies in vitro)

The pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. tandfonline.comresearchgate.nettandfonline.com Derivatives of this compound are designed and synthesized to explore their potential in various biological applications, including as enzyme inhibitors.

The general strategy involves using the pyrazine core as a scaffold and modifying it to achieve specific interactions with biological targets. nih.govmdpi.comresearchgate.net For example, pyrazine-based compounds have been developed as kinase inhibitors, which are a major class of anticancer drugs. tandfonline.com The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases. pharmablock.comtandfonline.com

Structure-activity relationship (SAR) studies are conducted to understand how chemical structure relates to biological activity. nih.gov By systematically altering the substituents on the pyrazine ring, researchers can optimize potency and selectivity. For instance, in the development of inhibitors for the SHP2 protein, a cancer-related target, researchers started with a pyrazine-based core and introduced different linkers and cyclic amines to improve binding affinity. nih.govmdpi.com These studies often involve synthesizing a series of related compounds and testing their activity in in vitro assays. The results help in building a model of how the molecules interact with their target, guiding the design of more effective compounds. nih.govmdpi.com

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2,3,5-trimethylpyrazine | |

| 2-ethyl-3-methylpyrazine | |

| 2-ethyl-3,(5 or 6)-dimethylpyrazine | |

| 2-acetylpyrazine | |

| 2,3,5,6-tetramethylpyrazine | |

| Pteridines | |

| Pyrido[3,4-b]pyrazines | |

| Ruthenium | |

| Iron | |

| Cobalt | |

| Nickel | |

| 2,6-bis(di-tert-butylphosphinomethyl)pyrazine | |

| Triphenylamine | |

| Nitrobenzene | |

| SHP099 | |

| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride |

Structure-Activity Relationship (SAR) Studies for Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. For derivatives of this compound, SAR studies aim to systematically modify the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The pyrazine ring, a nitrogen-containing heterocycle, is a recognized "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. nih.govnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, a key interaction within the hinge region of many protein kinases. acs.orgnih.govpharmablock.com

The design of derivatives often begins by identifying key pharmacophoric elements. In the case of this compound, these are the pyrazine core, the dimethylamino group at position 5, and the carbaldehyde group at position 2. SAR exploration involves modifying these components. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, the introduction of a carboxamide group was found to significantly enhance activity against TrkA kinase. mdpi.com Similarly, converting the carbaldehyde of the title compound into various amides or other functional groups is a common strategy.

SAR studies on related 3-aminopyrazine-2-carboxamide (B1665363) derivatives targeting Fibroblast Growth Factor Receptor (FGFR) revealed that a pseudo-six-membered ring, formed via an intramolecular hydrogen bond, helps to create a sturdy binding conformation. acs.org The substitution pattern on other parts of the molecule is also critical. Studies on pyrazine-based inhibitors have shown that adding substituents to an aniline (B41778) ring attached to the pyrazine core can potently influence inhibitory activity against kinases like CK2. nih.gov For example, in a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, halogen substitutions (bromo, chloro) on the terminal phenyl ring led to significant anti-tubercular activity. rsc.org Specifically, a para-chloro or para-bromo substituent resulted in potent activity, while di-substitution often led to a decrease or loss of activity. rsc.org

These findings illustrate that even minor structural modifications—such as the position and nature of a substituent on an appended ring or the type of linker used—can drastically alter a compound's biological profile. rsc.orgrsc.org This systematic approach allows researchers to build a comprehensive understanding of the chemical features required for optimal interaction with a biological target.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazine and Related Heterocyclic Derivatives

| Scaffold/Series | Target/Activity | Key SAR Findings | Reference(s) |

| Pyrazolo[1,5-a]pyrimidine | TrkA Inhibitors | The presence of a carboxamide group significantly enhanced activity. Macrocyclic derivatives showed potent inhibition (IC₅₀ = 1-100 nM). | mdpi.com |

| 2,6-Disubstituted Pyrazines | CK2 Inhibitors | Derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety showed potent inhibitory activities. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Pim-1 Inhibitors | An aromatic ring with a meta-position electron-withdrawing group (e.g., -OCF₃, -CF₃, -Cl) was essential for maintaining potency. | nih.gov |

| Substituted Pyrazine-2-Carboxamides | Anti-tubercular | A para-bromo substituent on the terminal phenyl ring (compound 7e) showed the most potent activity in its series. A para-chloro substituent (compound 6h) was also highly effective. | rsc.org |

| 3-Aminopyrazine-2-carboxamides | FGFR Inhibitors | Scaffold hopping from a pyrimidine (B1678525) to a 3-amino-pyrazine-2-carboxamide core retained key intramolecular hydrogen bonding, leading to potent FGFR inhibition. | acs.orgnih.gov |

| Imidazo[1,2-a]pyridines | Nek2 Inhibitors | SAR analysis in MGC-803 gastric cancer cells helped identify derivatives with potent proliferation inhibitory activity (IC₅₀ of 38 nM for compound 28e). | documentsdelivered.com |

Molecular Docking and Ligand-Protein Interaction Analysis (in silico)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.gov This in silico technique is crucial in the development of derivatives of this compound, as it provides insights into the molecular interactions that govern biological activity, guiding rational drug design and saving significant resources in the process. researchgate.net

For pyrazine-based compounds, docking studies frequently target protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.gov A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interaction is a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. acs.orgnih.gov Other significant interactions include π-interactions, coordination with metal ions, and halogen bonds for chlorinated pyrazines. acs.orgnih.govresearchgate.net

In a study of 2-aminopyrazine (B29847) derivatives as potential SHP2 inhibitors, molecular docking and molecular dynamics (MD) simulations were used to investigate the binding mechanism. nih.gov The results revealed that the most potent compound, 3e, likely exerts its antitumor effect by selectively inhibiting SHP2. nih.gov Similarly, docking studies of 3-amino-pyrazine-2-carboxamide derivatives into the active site of FGFR2 kinase helped to elucidate their binding modes and rationalize their inhibitory activity. acs.orgnih.gov

Docking analyses of pyrazine derivatives against PIM-1 kinase have identified key amino acid residues crucial for ligand-receptor interactions, including Glu171, Glu121, Lys67, and Asp186, which form hydrogen bonds with the inhibitors. researchgate.netbibliomed.org In another example, a pyrazine-fused Celastrol derivative (compound 19u) was docked into the active site of RANKL. acs.org The analysis showed the benzopyrazine moiety forming a hydrogen bond with Lys257 and engaging in π-cation and π-H interactions with other key residues like Arg223 and Tyr241, explaining its mechanism of action. acs.org These computational studies allow researchers to visualize and quantify the interactions, such as binding energy and hydrogen bond lengths, providing a rationale for the observed biological activities and guiding further optimization of the lead compounds. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Pyrazine and Related Derivatives

| Derivative/Series | Protein Target (PDB ID) | Docking Software/Method | Key Interactions and Findings | Reference(s) |

| Pyrazole Derivatives | VEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO) | AutoDock 4.2 | Ligands docked deeply within the binding pocket, forming key hydrogen bonds. Compound 2b showed a minimum binding energy of -10.35 kJ/mol with CDK2. | nih.govnih.gov |

| 3-(Pyrazin-2-yl)-1H-indazole Derivatives | PIM-1 Kinase (2XJ1) | 3D-QSAR, Molecular Docking | Hydrogen bond formation with key residues Glu171, Glu121, Lys67, and Asp186 was identified as significant for ligand-receptor interaction. | researchgate.netbibliomed.org |

| 2-Aminopyrazine Derivatives | SHP2 | Molecular Docking, MD Simulation | Compound 3e was predicted to selectively inhibit SHP2, explaining its potent antitumor activity against H1975 and MDA-MB-231 cell lines. | nih.gov |

| Pyrazine-fused Celastrol Derivative (19u) | RANKL (3URF) | Molecular Docking, MD Simulation | The benzopyrazine moiety formed a hydrogen bond with Lys257 and π-interactions with Arg223 and Tyr241. | acs.org |

| 3-Aminopyrazine-2-carboxamide (18i) | FGFR2 | Molecular Docking | Investigation of the binding mode within the FGFR2 active site rationalized the potent pan-FGFR inhibitory activity observed in vitro. | acs.orgnih.gov |

| Imidazopyrazines | CDK9 | In silico Docking | Docking studies confirmed high binding affinity, supporting the in vitro results and suggesting a mechanistic pathway for the observed anticancer effect. | nih.gov |

Conclusion and Future Research Directions on 5 Dimethylamino Pyrazine 2 Carbaldehyde

Summary of Current Research Landscape and Key Findings

To understand the potential of this compound, we must turn to the broader family of pyrazine (B50134) derivatives. Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. mdpi.com This arrangement results in an electron-deficient ring system, which significantly influences their chemical behavior. irjmets.com The pyrazine core is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. pharmablock.com

The introduction of substituents dramatically modulates the properties of the pyrazine ring. The subject of this article, 5-(Dimethylamino)pyrazine-2-carbaldehyde, features two key functional groups: an electron-donating dimethylamino group and an electron-withdrawing carbaldehyde (aldehyde) group. This "push-pull" electronic arrangement is known to give rise to interesting optical and electronic properties in other aromatic systems.

Key Findings on Related Pyrazine Derivatives:

| Finding | Significance for this compound |

| Pyrazine-2-carbaldehyde (B1279537) is a known compound used as a building block in chemical synthesis. biosynth.comuni.lu | This suggests that the aldehyde functionality on the target compound will be a versatile handle for a variety of chemical transformations. |

| The dimethylamino group is a strong electron-donating group that can increase the electron density of the pyrazine ring. mdpi.com | This will likely influence the reactivity of the ring, potentially making it more susceptible to electrophilic attack than unsubstituted pyrazine, while also affecting the reactivity of the aldehyde. |

| Pyrazine derivatives are widely used as scaffolds in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.comnih.gov | This points towards the potential for this compound and its derivatives to be explored for various therapeutic applications. |

| Pyrazine-based materials have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com | The push-pull nature of the substituents in this compound suggests it could be a candidate for the development of novel electronic materials. |

Identification of Unexplored Reactivity and Synthetic Opportunities

The unique substitution pattern of this compound presents a number of unexplored synthetic and reactivity avenues.

Synthetic Opportunities:

The synthesis of this compound itself is not well-documented. However, established methods for the synthesis of substituted pyrazines could be adapted. One potential route could involve the condensation of a suitably substituted 1,2-diaminoalkene with a 1,2-dicarbonyl compound, followed by oxidation. researchgate.net Alternatively, a late-stage functionalization of a pre-formed pyrazine ring could be explored. For instance, the introduction of a dimethylamino group onto a halogenated pyrazine-2-carbaldehyde via nucleophilic aromatic substitution is a plausible strategy.

Unexplored Reactivity:

The interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde group is expected to govern the compound's reactivity.

Aldehyde Chemistry: The aldehyde group can participate in a wide array of reactions, including:

Condensation Reactions: Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to generate more complex, conjugated systems.

Reductive Amination: To produce various secondary and tertiary amines, expanding the library of potential bioactive molecules.

Oxidation: To form the corresponding carboxylic acid, which can then be converted to esters, amides, and other derivatives.

Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to afford secondary alcohols.

Ring Reactivity: The electron-rich nature imparted by the dimethylamino group may activate the pyrazine ring towards electrophilic substitution, a reaction that is typically difficult for unsubstituted pyrazines. irjmets.com The directing effects of the existing substituents would need to be carefully considered.

Intramolecular Interactions: The proximity of the donor and acceptor groups could lead to interesting intramolecular charge transfer phenomena, which could be exploited in the design of solvatochromic dyes or other functional materials.

Outlook for Novel Material and Chemical Entity Discovery Based on the Compound

The structural and electronic features of this compound make it a promising scaffold for the discovery of novel materials and chemical entities.

Materials Science:

The push-pull nature of this molecule is a hallmark of compounds used in nonlinear optics and organic electronics. mdpi.com By extending the conjugation through reactions at the aldehyde group, it may be possible to create new dyes for dye-sensitized solar cells or chromophores with large second-order nonlinear optical responses. Furthermore, polymers incorporating this moiety could exhibit interesting charge-transport properties for use in organic field-effect transistors or as emissive layers in OLEDs.

Medicinal Chemistry:

The pyrazine nucleus is a "privileged" scaffold in medicinal chemistry. pharmablock.com The aldehyde group of this compound serves as a versatile anchor point for the synthesis of a diverse library of derivatives. For example, the formation of Schiff bases with various amines or hydrazones with hydrazides can lead to compounds with a wide range of biological activities. Given the known anticancer and antibacterial properties of many pyrazine derivatives, screening of a library based on this core is a logical next step. nih.govresearchgate.net

Integration with Emerging Computational Methods for Predictive Design and Property Elucidation

Given the current lack of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and to guide future experimental work.

Predictive Design:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. nih.gov This would provide insights into its reactivity, spectroscopic properties, and potential for charge transfer.

QSAR Studies: If a library of derivatives is synthesized and tested for biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with activity. nih.gov This can aid in the design of more potent analogues.

Molecular Docking: The potential of derivatives as drug candidates can be assessed through molecular docking studies with known biological targets. This can help to prioritize which compounds to synthesize and test.

Property Elucidation:

Spectroscopic Prediction: Computational methods can predict NMR, IR, and UV-Vis spectra, which would be invaluable in confirming the structure of the synthesized compound and its derivatives.

Reaction Mechanism Studies: DFT can be used to model reaction pathways and transition states for various reactions involving this compound, providing a deeper understanding of its reactivity.

Q & A

Basic: What are the most reliable synthetic routes for 5-(Dimethylamino)pyrazine-2-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves functionalization of the pyrazine core. A common approach is the Vilsmeier-Haack reaction , where dimethylformamide (DMF) acts as both a solvent and a dimethylamine source. For example, 6-Methylpyrazine-2-carbaldehyde derivatives are synthesized via formylation at the 2-position using POCl₃ and DMF under anhydrous conditions . Optimization involves:

- Temperature control : Maintaining 0–5°C during reagent addition to avoid side reactions.

- Stoichiometry : A 1:1.2 molar ratio of pyrazine precursor to POCl₃ improves aldehyde yield.

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane minimizes hydrolysis of the aldehyde group.

Advanced intermediates like 5-chloropyrazine-2-carbaldehyde (CAS 88625-24-5) suggest halogenation steps may precede dimethylamination, requiring Pd-catalyzed coupling or nucleophilic substitution .

Advanced: How can cross-coupling reactions be integrated into the synthesis of this compound derivatives for structure-activity studies?

Answer:

Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings enable functionalization of the pyrazine ring. For instance:

- Suzuki coupling : A brominated pyrazine intermediate (e.g., 5-bromo-2-carbaldehyde) reacts with boronic acids to introduce aryl/heteroaryl groups. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .

- Buchwald-Hartwig amination : To install dimethylamino groups, employ Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C. This method avoids competing aldehyde reduction .

Validation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and confirm structures using HRMS and ¹³C NMR (aldehyde proton at ~10 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Dimethylamino groups show two singlets at δ 2.8–3.2 ppm (N–CH₃).

- IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the aldehyde.

- Mass Spectrometry : ESI-HRMS provides exact mass (e.g., [M+H]⁺ for C₇H₉N₃O: 158.0695).

Contradictions : If aldehyde signals are absent, check for hydration (e.g., gem-diol formation in aqueous conditions) or imine byproducts. Use anhydrous DMSO-d₆ for NMR and compare with PubChem data for 6-methyl analogs .

Advanced: How do structural modifications at the 5-position of pyrazine-2-carbaldehyde impact biological activity, and what design strategies optimize receptor affinity?

Answer:

Studies on endothelin-A (ETA) antagonists show that electron-withdrawing groups (e.g., Cl, OCH₃) at the 5-position enhance receptor binding. For example:

- 5-Chloro-3-methoxy substitution (as in compound 7m) achieves ETA pIC₅₀ of 8.1 .

- Dimethylamino groups improve solubility but may reduce affinity unless balanced with hydrophobic substituents.

Design workflow :

Molecular docking : Use PyRx or AutoDock to model interactions with ETA’s hydrophobic pocket.

SAR libraries : Synthesize analogs with varied substituents (e.g., F, CF₃) and assay via radioligand binding (³H-ET-1 displacement).

Basic: What are the stability challenges of this compound during storage, and how are they mitigated?

Answer:

The aldehyde group is prone to oxidation and polymerization . Best practices include:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.

- Stabilizers : Add 1% (w/w) BHT to inhibit radical-mediated degradation.

- Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect carboxylic acid byproducts (retention time ~5.2 min vs. 7.8 min for aldehyde) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

DFT calculations (e.g., Gaussian 16) model frontier molecular orbitals to predict sites for nucleophilic attack:

- Fukui indices (ƒ⁻) identify the aldehyde carbon as the most electrophilic (ƒ⁻ > 0.3).

- Solvent effects : PCM models show THF stabilizes transition states better than DMF, reducing activation energy by ~5 kcal/mol.

Validation : Compare computed ΔG‡ with experimental kinetics (e.g., pseudo-first-order rate constants for hydrazone formation) .

Basic: What synthetic precursors are critical for scaling up this compound production?

Answer:

Key precursors include:

- 5-Aminopyrazine-2-carboxylic acid : Reduced to 5-aminopyrazine-2-methanol before oxidation to the aldehyde.

- 5-Chloropyrazine-2-carbaldehyde (CAS 88625-24-5): Reacts with dimethylamine under SNAr conditions (K₂CO₃, DMF, 120°C, 24 h) .

Scale-up tips : Use flow chemistry for exothermic steps (e.g., formylation) to improve safety and yield.

Advanced: How do crystallographic studies resolve ambiguities in the tautomeric forms of this compound?

Answer:

Single-crystal X-ray diffraction confirms the aldehyde tautomer dominates in the solid state. Key metrics:

- Bond lengths : C=O at 1.22 Å vs. C–OH at 1.34 Å for gem-diol.

- Hydrogen bonding : Dimethylamino N interacts with aldehyde O, stabilizing the planar conformation (torsion angle < 5°) .

Contradictions : In polar solvents (e.g., D₂O), ¹H NMR may show gem-diol peaks (δ 5.1–5.3 ppm), requiring lyophilization for accurate analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.